

An In-depth Technical Guide on Butylamine Hydrochloride: Molecular Structure and Weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butylamine hydrochloride*

Cat. No.: B1239780

[Get Quote](#)

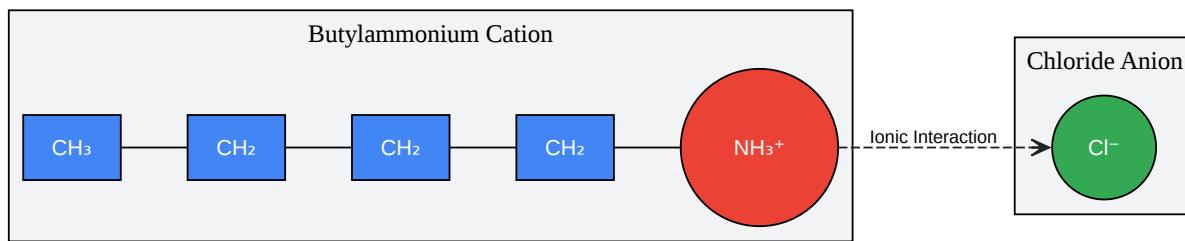
This guide provides a detailed overview of the molecular structure and weight of **butylamine hydrochloride**, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Composition

Butylamine hydrochloride is the salt formed from the reaction of the weak base n-butylamine with hydrochloric acid. It is an organic compound that is highly soluble in water.[\[1\]](#)[\[2\]](#) The presence of the hydrochloride salt enhances its solubility compared to the free amine form.[\[1\]](#)

Molecular Formula: C₄H₁₂CIN or C₄H₁₁N·HCl[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

The structure consists of a butylammonium cation and a chloride anion. The cation is characterized by a four-carbon chain (butyl group) attached to an ammonium group (-NH₃⁺). The positive charge on the nitrogen atom is balanced by the negative charge of the chloride ion (Cl⁻).


Quantitative Molecular Data

The following table summarizes the key quantitative data for **butylamine hydrochloride**.

Property	Value
Molecular Formula	C ₄ H ₁₂ CIN
Molecular Weight	109.60 g/mol [3][4][6][7][8]
Monoisotopic Mass	109.0658271 Da[3][4]
Atomic Composition	
Carbon (C)	4 atoms
Hydrogen (H)	12 atoms
Chlorine (Cl)	1 atom
Nitrogen (N)	1 atom

Molecular Structure Visualization

The ionic interaction between the butylammonium cation and the chloride anion is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Ionic structure of **butylamine hydrochloride**.

Experimental Determination of Molecular Structure and Weight

The determination of the molecular structure and weight of chemical compounds like **butylamine hydrochloride** is typically achieved through a combination of analytical techniques. While specific experimental protocols for this compound were not detailed in the provided search results, the following are standard methodologies employed in the field:

- Mass Spectrometry (MS): This technique is fundamental for determining the mass-to-charge ratio of ions. For **butylamine hydrochloride**, MS would be used to find the precise molecular weight of the butylammonium cation, and from that, the molecular weight of the entire compound can be confirmed. High-resolution mass spectrometry can provide the exact isotopic mass, confirming the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For **butylamine hydrochloride**, NMR would confirm the presence of the butyl chain and the number of protons attached to each carbon and the nitrogen atom.
- X-ray Crystallography: For crystalline solids, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and the nature of the ionic bond between the butylammonium cation and the chloride anion.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in a molecule. In the case of **butylamine hydrochloride**, the characteristic stretches and bends of the N-H bonds in the ammonium group and the C-H and C-C bonds of the butyl group would be observable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]
- 2. biosynth.com [biosynth.com]

- 3. n-Butylamine hydrochloride | C4H12ClN | CID 19726 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Butylamine hydrochloride | C4H12ClN | CID 6432400 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. N-butylamine hydrochloride [webbook.nist.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on Butylamine Hydrochloride: Molecular Structure and Weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1239780#butylamine-hydrochloride-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com